![molecular formula C16H13N3O2S B4407313 N-{[(2-methyl-5-quinolinyl)amino]carbonothioyl}-2-furamide](/img/structure/B4407313.png)
N-{[(2-methyl-5-quinolinyl)amino]carbonothioyl}-2-furamide
Übersicht
Beschreibung
N-{[(2-methyl-5-quinolinyl)amino]carbonothioyl}-2-furamide, also known as IQ-1S, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and biochemistry.
Wissenschaftliche Forschungsanwendungen
N-{[(2-methyl-5-quinolinyl)amino]carbonothioyl}-2-furamide has been extensively studied for its potential applications in various scientific fields. One of its primary uses is in the study of the Wnt pathway, which is involved in cell proliferation, differentiation, and development. This compound has been shown to activate the Wnt pathway by inhibiting the activity of glycogen synthase kinase 3β (GSK-3β), a key regulator of the pathway. This activation has been shown to promote the proliferation and differentiation of stem cells, making this compound a promising candidate for regenerative medicine.
This compound has also been studied for its potential anti-cancer properties. By activating the Wnt pathway, this compound has been shown to inhibit the growth and proliferation of cancer cells, making it a potential therapeutic agent for the treatment of various types of cancer.
Wirkmechanismus
The mechanism of action of N-{[(2-methyl-5-quinolinyl)amino]carbonothioyl}-2-furamide involves the inhibition of GSK-3β, which is a key regulator of the Wnt pathway. GSK-3β is responsible for the phosphorylation and degradation of β-catenin, a protein that plays a crucial role in the activation of the Wnt pathway. By inhibiting GSK-3β, this compound promotes the accumulation of β-catenin, leading to the activation of the Wnt pathway.
Biochemical and Physiological Effects
The activation of the Wnt pathway by this compound has several biochemical and physiological effects. In stem cells, this compound promotes their proliferation and differentiation, making it a potential therapeutic agent for regenerative medicine. In cancer cells, this compound inhibits their growth and proliferation, making it a potential anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{[(2-methyl-5-quinolinyl)amino]carbonothioyl}-2-furamide is its specificity for GSK-3β, which makes it a useful tool for studying the Wnt pathway. However, this compound has limited solubility in water, which can make it challenging to use in certain experiments. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications in medicine.
Zukünftige Richtungen
There are several future directions for the study of N-{[(2-methyl-5-quinolinyl)amino]carbonothioyl}-2-furamide. One area of research is the development of more efficient synthesis methods to increase the yield of this compound. Another area of research is the study of this compound in vivo to determine its potential applications in medicine. Additionally, the use of this compound in combination with other drugs for the treatment of cancer is an area of potential research. Finally, the study of this compound in the context of other signaling pathways is an area of potential research to better understand its mechanism of action.
Eigenschaften
IUPAC Name |
N-[(2-methylquinolin-5-yl)carbamothioyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-10-7-8-11-12(17-10)4-2-5-13(11)18-16(22)19-15(20)14-6-3-9-21-14/h2-9H,1H3,(H2,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICDHGKDTAXKBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=S)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



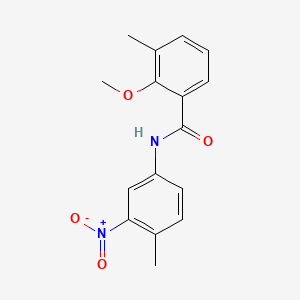
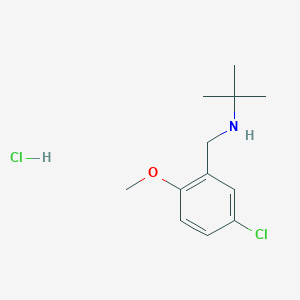
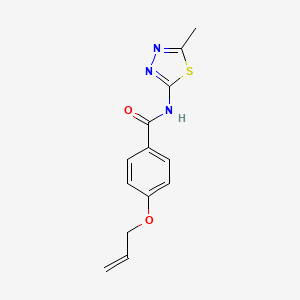
![N-(2-furylmethyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4407253.png)
![N-[2-(pentanoylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B4407258.png)
![methyl {2-[(1-adamantylamino)carbonyl]phenyl}carbamate](/img/structure/B4407272.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4407274.png)
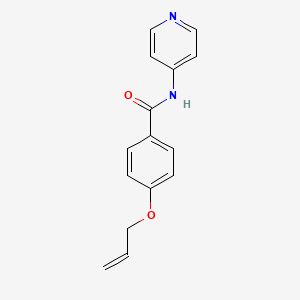
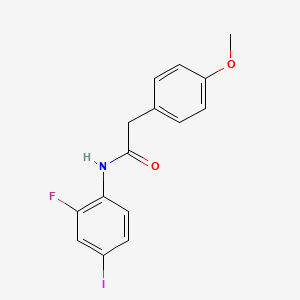
![3-{[(4-methoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4407301.png)
![N-[2-(difluoromethoxy)phenyl]-2-(2-naphthylthio)acetamide](/img/structure/B4407327.png)
![4-[2-(6-chloro-2,3-dimethylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4407334.png)
![2-methoxy-N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-4-(methylthio)benzamide](/img/structure/B4407337.png)
![3-(methoxymethyl)-5-[(4-methoxy-3-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B4407343.png)